molecular formula C18H18N4O2S B284529 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

Cat. No. B284529
M. Wt: 354.4 g/mol
InChI Key: ISPJWZDDYAJDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide, also known as MTTA, is a synthetic compound that has been widely used in scientific research. MTTA belongs to the class of benzothieno-triazine derivatives and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and carcinogenesis.
Biochemical and Physiological Effects:
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, enhancing mitochondrial function, and improving cognitive function. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has several advantages for use in laboratory experiments, including its stability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and limited availability.

Future Directions

There are several future directions for research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to increase its availability.
3. Studying its mechanism of action in more detail to gain a better understanding of its pharmacological effects.
4. Developing more potent derivatives of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide with improved pharmacological properties.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been extensively studied for its pharmacological effects and has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Future research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide could lead to the development of new treatments for various diseases.

Synthesis Methods

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzothiophene with 2-chloro-N-phenylacetamide in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide.

Scientific Research Applications

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C18H18N4O2S/c1-11-7-8-13-14(9-11)25-17-16(13)18(24)22(21-20-17)10-15(23)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,23)

InChI Key

ISPJWZDDYAJDLJ-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.